(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
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Overview
Description
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is an organic compound with interesting structural features This compound is characterized by the presence of a pyrrolidine ring fused to a dihydroisoquinoline moiety and a fluorinated benzo[b]thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone generally involves multi-step processes:
Step 1: : Preparation of dihydroisoquinoline precursor.
Step 2: : Functionalization of the pyrrolidine ring.
Step 3: : Coupling reactions to attach the fluorinated benzo[b]thiophene.
Industrial Production Methods
For industrial-scale production, the following might be considered:
Optimization of reaction conditions (temperature, pressure, solvent choice).
Catalysis to increase yield and selectivity.
Implementation of flow chemistry techniques to enhance scalability and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Introduction of oxygen functionality on the thiophene ring.
Reduction: : Reduction of the isoquinoline moiety under hydrogenation conditions.
Substitution: : Electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like KMnO₄ or H₂O₂.
Reduction: : Hydrogenation using Pd/C as a catalyst.
Substitution: : Use of electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidized derivatives of the thiophene and isoquinoline rings.
Reduced forms of the isoquinoline.
Substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone has a range of research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Potential as a biochemical probe due to its fluorine content.
Medicine: : Exploration as a candidate for drug development targeting specific receptors or enzymes.
Industry: : Utilized in materials science for the development of advanced materials with unique electronic properties.
Mechanism of Action
This compound may exert its effects through interactions with specific molecular targets such as enzymes or receptors. The fluorinated benzo[b]thiophene moiety could interact with hydrophobic pockets, while the pyrrolidine ring provides steric and electronic effects that influence binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone: : Lacks fluorine substitution.
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(6-fluorobenzo[b]thiophen-2-yl)methanone: : Fluorine at a different position.
(3-(3,4-Dihydroisoquinolin-2(1H)-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone: : Piperidine ring instead of pyrrolidine.
Uniqueness
The presence of fluorine in the 5-position of the benzo[b]thiophene ring distinguishes it from other compounds, potentially imparting unique electronic properties and biological activities that can be leveraged in various research applications.
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(5-fluoro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c23-18-5-6-20-17(11-18)12-21(27-20)22(26)25-10-8-19(14-25)24-9-7-15-3-1-2-4-16(15)13-24/h1-6,11-12,19H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVWMSRGKDROQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC5=C(S4)C=CC(=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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